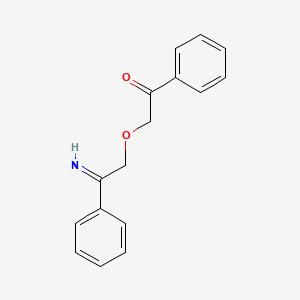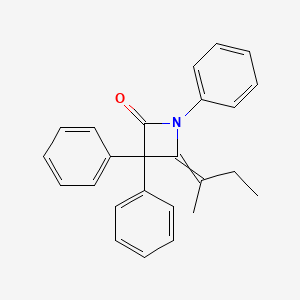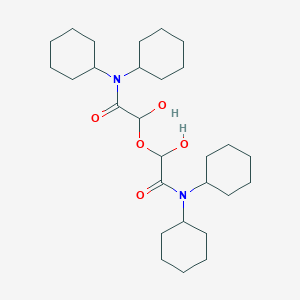![molecular formula C12H22NPSi B14416990 Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane CAS No. 80814-66-0](/img/structure/B14416990.png)
Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane is a unique organophosphorus compound characterized by its distinctive structure, which includes ethyl, methyl, phenyl, and trimethylsilyl groups attached to a lambda5-phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane typically involves the reaction of a phosphine precursor with a trimethylsilyl imine. One common method includes the use of a phosphine chloride, such as phenylphosphine dichloride, which reacts with trimethylsilyl imine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under conditions such as heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives. Substitution reactions result in the replacement of specific substituents with new groups, leading to a diverse array of products.
Applications De Recherche Scientifique
Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Its unique structure allows it to participate in various chemical transformations, influencing reaction pathways and outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphine: A simpler organophosphorus compound with a phenyl group attached to a phosphine core.
Trimethylsilylphosphine: Contains a trimethylsilyl group attached to a phosphine core.
Ethylphosphine: Features an ethyl group attached to a phosphine core.
Uniqueness
Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane is unique due to its combination of ethyl, methyl, phenyl, and trimethylsilyl groups. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of reactions and its potential in scientific research further highlight its uniqueness compared to simpler organophosphorus compounds.
Propriétés
Numéro CAS |
80814-66-0 |
|---|---|
Formule moléculaire |
C12H22NPSi |
Poids moléculaire |
239.37 g/mol |
Nom IUPAC |
ethyl-methyl-phenyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C12H22NPSi/c1-6-14(2,13-15(3,4)5)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3 |
Clé InChI |
FHJZXSUXMJHWQT-UHFFFAOYSA-N |
SMILES canonique |
CCP(=N[Si](C)(C)C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


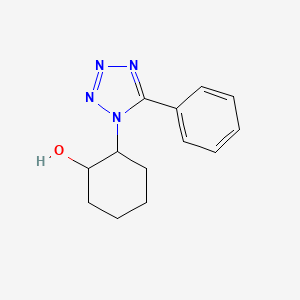
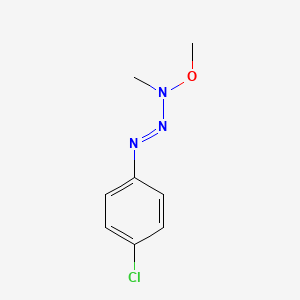
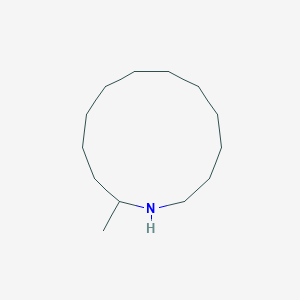
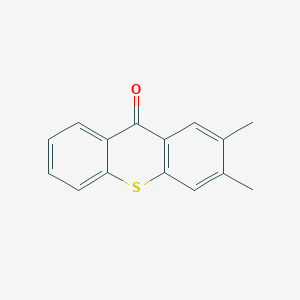
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
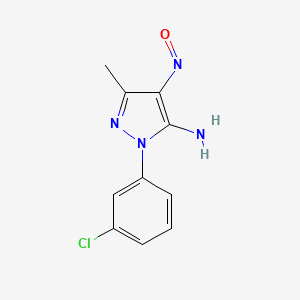
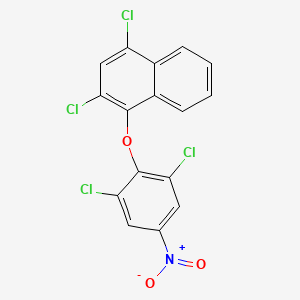

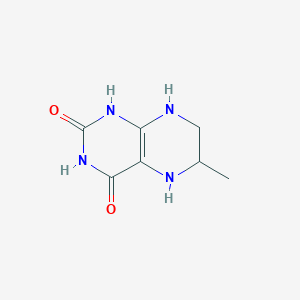
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
